2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide

Kinase inhibitor design Structure–activity relationship Pyrimidine-5-carboxamide

2-(1,3-Benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide (molecular formula C19H14FN5O2, exact mass 363.113 g/mol) is a synthetic small molecule belonging to the aminobenzazolyl pyrimidine-5-carboxamide class. This compound features a benzoxazole moiety linked via a 2-amino bridge to a 4-methylpyrimidine-5-carboxamide core bearing a 4-fluorophenyl substituent, a scaffold that has been pharmacophorically validated in the design of protein tyrosine kinase (PTK) inhibitors.

Molecular Formula C19H14FN5O2
Molecular Weight 363.3 g/mol
Cat. No. B10815850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide
Molecular FormulaC19H14FN5O2
Molecular Weight363.3 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1C(=O)NC2=CC=C(C=C2)F)NC3=NC4=CC=CC=C4O3
InChIInChI=1S/C19H14FN5O2/c1-11-14(17(26)23-13-8-6-12(20)7-9-13)10-21-18(22-11)25-19-24-15-4-2-3-5-16(15)27-19/h2-10H,1H3,(H,23,26)(H,21,22,24,25)
InChIKeyMZJJZKZBGWXSSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide: A Structurally Focused Aminobenzazolyl Pyrimidine for Kinase-Targeted Procurement


2-(1,3-Benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide (molecular formula C19H14FN5O2, exact mass 363.113 g/mol) is a synthetic small molecule belonging to the aminobenzazolyl pyrimidine-5-carboxamide class . This compound features a benzoxazole moiety linked via a 2-amino bridge to a 4-methylpyrimidine-5-carboxamide core bearing a 4-fluorophenyl substituent, a scaffold that has been pharmacophorically validated in the design of protein tyrosine kinase (PTK) inhibitors [1]. Unlike more extensively substituted analogs that incorporate additional aryl groups at the pyrimidine 6-position, this compound retains a simplified substitution pattern, making it a valuable tool compound for probing structure–activity relationships (SAR) at the ATP-binding pocket of tyrosine kinases [1].

Procurement Risk Alert: Why Aminobenzazolyl Pyrimidine-5-Carboxamides Cannot Be Interchanged Without Quantitative Evidence


The aminobenzazolyl pyrimidine-5-carboxamide scaffold exhibits steep SAR, where seemingly minor modifications to the N-aryl carboxamide substituent and the pyrimidine 6-position produce divergent kinase selectivity profiles, cellular potency, and pharmacokinetic behavior. In the foundational study by Chikhale et al. (2018), ten analogs sharing the same central core but differing in benzazole type (benzoxazole vs. benzothiazole) and aryl substitution patterns displayed GI50 values spanning from 0.724 µM to >100 µM across the NCI-60 panel, with the lead compound 31 demonstrating a PTK IC50 of 0.07 µM [1]. The target compound, which lacks the 6-(3-nitrophenyl) group and carries a 4-fluorophenyl (rather than 2-chloro-4-fluorophenyl) carboxamide, is structurally distinct from compound 31 and other published analogs; its binding pose, selectivity fingerprint, and pharmacokinetic profile are therefore expected to differ materially, precluding direct functional substitution without empirical validation [1].

Quantitative Differentiation Evidence: 2-(1,3-Benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide vs. Closest Structural Analogs


Structural Simplification at Pyrimidine-6 Position vs. Lead Compound 31: Implications for Kinase Binding Pocket Occupancy

The target compound lacks the 6-(3-nitrophenyl) substituent present on the lead compound 2-(benzo[d]oxazol-2-ylamino)-N-(2-chloro-4-fluorophenyl)-4-methyl-6-(3-nitrophenyl)pyrimidine-5-carboxamide (Compound 31), which achieved a PTK IC50 of 0.07 µM in MDA-MB-468 breast cancer cells [1]. Molecular docking studies of Compound 31 revealed that the 6-(3-nitrophenyl) group occupies a hydrophobic pocket adjacent to the ATP-binding site, contributing critical van der Waals interactions [1]. The target compound's unsubstituted 6-position is predicted to alter binding pocket occupancy and may confer a distinct kinase selectivity profile, potentially reducing off-target interactions with kinases that require 6-aryl occupancy for high-affinity binding [1].

Kinase inhibitor design Structure–activity relationship Pyrimidine-5-carboxamide

Fluorine Substitution Pattern: 4-Fluorophenyl vs. 2-Chloro-4-Fluorophenyl Carboxamide and Predicted CYP450 Metabolic Stability

The target compound carries a 4-fluorophenyl carboxamide moiety, whereas the lead Compound 31 bears a 2-chloro-4-fluorophenyl group. This difference eliminates the ortho-chloro substituent, which is a known metabolic soft spot susceptible to glutathione conjugation and CYP450-mediated oxidation [1][2]. Compound 31 demonstrated 54.22% oral bioavailability with a Tmax of 0.60 h, compared to dasatinib's 14–34% bioavailability and Tmax of 1–1.42 h [1]. The simplified 4-fluorophenyl group in the target compound is predicted to reduce CYP450 metabolic liability relative to the 2-chloro-4-fluorophenyl analog, though direct microsomal stability data for the target compound remain to be experimentally determined [2].

Drug metabolism CYP450 inhibition Fluorine substitution

Calculated Physicochemical Property Differentiation: Lipophilic Ligand Efficiency (LLE) Advantage Over Compound 31

The target compound (MW = 363.3 g/mol, cLogP estimated ~3.2) possesses a significantly lower molecular weight compared to Compound 31 (MW ~516 g/mol, cLogP estimated ~4.8) due to the absence of the 6-(3-nitrophenyl) and 2-chloro substituents . Lower lipophilicity is associated with reduced promiscuity, lower phospholipidosis risk, and improved developability profiles [1]. The calculated ligand efficiency metrics (e.g., LLE = pIC50 − logP) are expected to favor the target compound for targets where the 6-aryl group is not essential for potency, making it a superior starting point for fragment-based or efficiency-driven lead optimization programs [1].

Lipophilic efficiency Physicochemical properties Drug-likeness

Class-Validated Kinase Inhibition: Aminobenzazolyl Pyrimidine Scaffold Demonstrates Sub-Micromolar PTK Activity

The aminobenzazolyl pyrimidine-5-carboxamide chemotype has been validated as a bona fide PTK inhibitor scaffold. In the NCI-60 five-dose assay, Compound 31 (the closest published analog) exhibited GI50 values of 0.724 µM against RPMI-8226 (leukemia), 0.851 µM against A498 (renal cancer), and 0.793 µM against PC-3 (prostate cancer) [1]. These data establish a class-level expectation of sub-micromolar anticancer activity for benzoxazole-containing pyrimidine-5-carboxamides. While the target compound's specific NCI-60 profile has not been published, its shared core scaffold and differentiated substitution pattern position it as a high-priority candidate for comparative kinase profiling and cell panel screening to define its selectivity signature [1].

Tyrosine kinase inhibition Cancer cell line panel NCI-60 screening

Benzoxazole vs. Benzothiazole Heterocycle: Predicted Hydrogen-Bonding and Kinase Selectivity Differentiation

The target compound incorporates a benzoxazole (oxygen-containing) heterocycle, whereas several published aminobenzazolyl pyrimidines utilize a benzothiazole (sulfur-containing) moiety [1]. In the Chikhale et al. study, both benzoxazole and benzothiazole analogs were synthesized, with the benzoxazole-containing Compound 31 showing superior PTK inhibitory activity (IC50 = 0.07 µM) and oral bioavailability (54.22%) compared to dasatinib [1]. The oxygen atom in benzoxazole acts as a stronger hydrogen-bond acceptor than sulfur in benzothiazole (H-bond acceptor pKBHX: benzoxazole O ≈ 1.5 vs. benzothiazole S ≈ 0.8), which can alter hinge-region binding interactions with the kinase ATP pocket and shift selectivity across the kinome [2]. This heteroatom difference provides a quantifiable physicochemical basis for divergent kinase binding profiles between otherwise identical scaffolds [2].

Benzoxazole Benzothiazole Kinase hinge binding

Procurement Application Scenarios: Where 2-(1,3-Benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide Delivers Differentiated Value


Kinase Selectivity Panel Screening for SAR Expansion of Aminobenzazolyl Pyrimidine Series

Researchers developing PTK inhibitors based on the aminobenzazolyl pyrimidine-5-carboxamide pharmacophore can procure this compound as a structurally minimized analog lacking the 6-aryl substituent. Its reduced molecular weight (363.3 g/mol) and lower predicted lipophilicity (cLogP ~3.2) relative to Compound 31 (~516 g/mol, cLogP ~4.8) make it an ideal probe for dissecting the contribution of 6-position occupancy to kinase selectivity in broad-panel screening [1]. The benzoxazole heterocycle provides stronger hinge-region hydrogen-bond acceptance (pKBHX ≈ 1.5) than benzothiazole analogs (pKBHX ≈ 0.8), enabling systematic evaluation of heteroatom effects on kinome-wide selectivity [2].

Metabolic Stability Assessment in Early ADME-Tox Cascade

The compound's 4-fluorophenyl carboxamide (lacking the ortho-chloro substituent present in Compound 31) is predicted to exhibit reduced CYP450 oxidative metabolism and lower potential for reactive metabolite formation [1]. Procurement for head-to-head microsomal stability assays (human liver microsomes, NADPH-supplemented) with Compound 31 would quantify the metabolic advantage conferred by simplified fluorine substitution, providing critical data for lead series prioritization where metabolic clearance is a key selection criterion [1].

Fragment-Based Lead Generation Leveraging Low Molecular Complexity

With a molecular weight of 363.3 g/mol and only 2 rotatable bonds, this compound sits at the interface between fragment-like and lead-like chemical space [1]. Its structural simplicity relative to more highly substituted analogs (e.g., Compound 31, MW ~516) makes it suitable as a starting point for fragment-growing strategies, where the 6-position of the pyrimidine ring can be systematically elaborated to probe kinase binding pockets while monitoring ligand efficiency metrics [2]. Procurement for X-ray crystallography soaking experiments with target kinases would provide structural insights into the core scaffold's binding mode [1].

Comparative Oncology Profiling Against NCI-60 or Alternative Cancer Cell Line Panels

The aminobenzazolyl pyrimidine chemotype has demonstrated sub-micromolar activity across leukemia (RPMI-8226, GI50 = 0.724 µM), renal (A498, GI50 = 0.851 µM), and prostate (PC-3, GI50 = 0.793 µM) cancer cell lines for the lead Compound 31 [1]. Procuring the target compound for parallel NCI-60 screening would establish its unique cellular potency fingerprint and reveal tumor-type selectivity shifts arising from the differentiated substitution pattern relative to published analogs, directly informing indications-specific lead optimization strategies [1].

Quote Request

Request a Quote for 2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.